![molecular formula C24H19N3O2 B2827563 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 941920-97-4](/img/structure/B2827563.png)
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a pyridazinone moiety linked to a biphenyl structure via an amide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Suzuki–Miyaura Coupling: The biphenyl structure is often introduced via a Suzuki–Miyaura cross-coupling reaction.
Amide Bond Formation: The final step involves the formation of the amide bond between the pyridazinone derivative and the biphenyl carboxylic acid. This can be achieved using coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinone ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyls.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its biphenyl structure makes it a candidate for organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biology and Medicine
Pharmacology: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Biological Probes: It can be used as a molecular probe to study biological pathways and interactions.
Industry
Polymers: As a monomer or additive in the synthesis of high-performance polymers.
Mecanismo De Acción
The mechanism of action of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone moiety can inhibit enzyme activity by binding to the active site, while the biphenyl structure can enhance binding affinity and specificity. Pathways involved may include inhibition of inflammatory mediators or disruption of cancer cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.
6-methyl-4,5-dihydropyridazin-3(2H)-one derivatives: Compounds with similar pyridazinone cores but different substituents.
Uniqueness
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a pyridazinone moiety with a biphenyl structure, providing a balance of reactivity and stability. This makes it versatile for various applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-27-23(28)16-15-22(26-27)19-11-13-21(14-12-19)25-24(29)20-9-7-18(8-10-20)17-5-3-2-4-6-17/h2-16H,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPMHKHHMSIXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/new.no-structure.jpg)
![4-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide](/img/structure/B2827482.png)
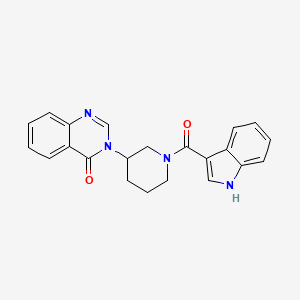
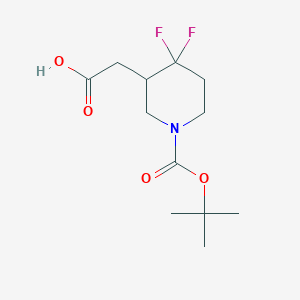
![2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2827485.png)
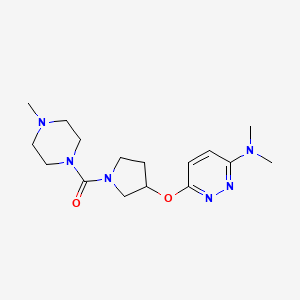
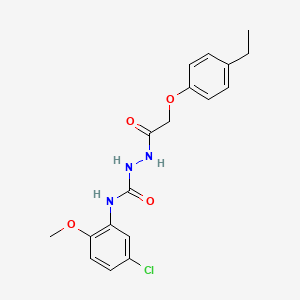
![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-ethoxyquinoline](/img/structure/B2827490.png)
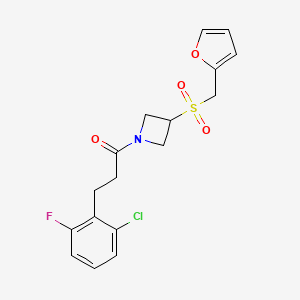
![3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2827494.png)
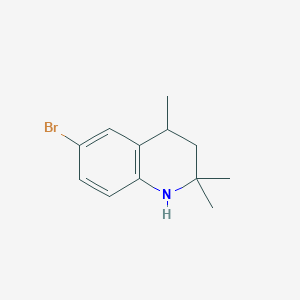
![2-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2827496.png)
![(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile](/img/structure/B2827497.png)
![benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B2827502.png)
